molecular formula C15H32N2O2Si B8367142 1,3-Dimethyl-5-triisopropylsilanyloxy-tetrahydro-pyrimidin-2-one

1,3-Dimethyl-5-triisopropylsilanyloxy-tetrahydro-pyrimidin-2-one

Cat. No. B8367142
M. Wt: 300.51 g/mol
InChI Key: QCQOCYMGEQSNBI-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

To a solution of 1,3-dimethyl-5-triisopropylsilanyloxy-tetrahydro-pyrimidin-2-one (Step P8) (9.1 g, 28 mmol) in EtOH (70 mL) was added a 1M HCl (140 mL, 140 mmol) and the mixture was stirred for 3 h at 70° C. The mixture was concentrated, and the pH of the resulting aqueous phase was adjusted to 5 with a saturated aqueous NaHCO3 solution. The aqueous layer was saturated with NaCl and was extracted with CH2Cl2/isopropanol 3:1. The organic layer was dried (Na2SO4), filtered and concentrated to afford the title compound. ESI-MS: tR=0.33 min, [M+H]+ 145.1 (LC-MS 1).
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]([O:8][Si](C(C)C)(C(C)C)C(C)C)[CH2:5][N:4]([CH3:19])[C:3]1=[O:20].Cl>CCO>[OH:8][CH:6]1[CH2:5][N:4]([CH3:19])[C:3](=[O:20])[N:2]([CH3:1])[CH2:7]1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
CN1C(N(CC(C1)O[Si](C(C)C)(C(C)C)C(C)C)C)=O
Name
Quantity
140 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2/isopropanol 3:1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1CN(C(N(C1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.